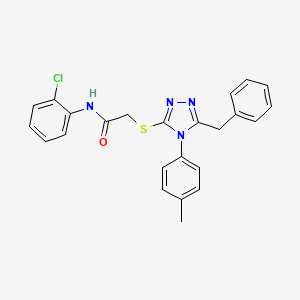
2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 11, also known as carbon-11, is a radioactive isotope of carbon. It is widely used in the field of positron emission tomography (PET) imaging due to its short half-life of approximately 20 minutes. This makes it ideal for tracing biochemical processes in real-time within the human body.
準備方法
Synthetic Routes and Reaction Conditions
Carbon-11 is typically produced in cyclotrons through the bombardment of nitrogen gas with protons. The reaction involves the conversion of nitrogen-14 to carbon-11 via the following nuclear reaction:
14N(p,α)11C
This process requires high-energy protons and results in the formation of carbon-11, which can then be incorporated into various organic molecules.
Industrial Production Methods
In an industrial setting, the production of carbon-11 involves the use of cyclotrons, which are particle accelerators designed to produce high-energy protons. The nitrogen gas is introduced into the cyclotron, where it is bombarded with protons to produce carbon-11. The resulting carbon-11 is then rapidly synthesized into radiopharmaceuticals for use in PET imaging.
化学反応の分析
Types of Reactions
Carbon-11 undergoes various types of chemical reactions, including:
Oxidation: Carbon-11 can be oxidized to form carbon dioxide.
Reduction: It can be reduced to form methane or other hydrocarbons.
Substitution: Carbon-11 can participate in nucleophilic substitution reactions to form labeled organic compounds.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used to convert carbon-11 to carbon dioxide.
Reduction: Hydrogen gas or other reducing agents are used to convert carbon-11 to methane.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions to form labeled compounds.
Major Products Formed
Carbon Dioxide: Formed through oxidation reactions.
Methane: Formed through reduction reactions.
Labeled Organic Compounds: Formed through substitution reactions.
科学的研究の応用
Carbon-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Widely used in PET imaging to diagnose and monitor diseases such as cancer, neurological disorders, and cardiovascular diseases.
Industry: Utilized in the development of new radiopharmaceuticals and in quality control processes.
作用機序
The mechanism of action of carbon-11 involves its incorporation into biologically active molecules, which are then introduced into the body. Once inside the body, these labeled molecules participate in normal biochemical processes. The positrons emitted by carbon-11 interact with electrons in the body, producing gamma rays that can be detected by PET scanners. This allows for the visualization of biochemical processes in real-time.
類似化合物との比較
Similar Compounds
Fluorine-18: Another commonly used PET isotope with a longer half-life of approximately 110 minutes.
Oxygen-15: Used in PET imaging with a very short half-life of about 2 minutes.
Nitrogen-13: Also used in PET imaging with a half-life of about 10 minutes.
Uniqueness
Carbon-11 is unique due to its short half-life, which allows for rapid imaging and minimal radiation exposure to patients. Its ability to be incorporated into a wide range of organic molecules makes it highly versatile for various applications in PET imaging.
特性
分子式 |
C15H11F3O3S |
|---|---|
分子量 |
328.3 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)12-8-6-11(7-9-12)14(19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 |
InChIキー |
PDXUGNITDTZZFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)







